5-(3-Fluorophenyl)pyrazine-2-carboxylic acid
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Overview
Description
5-(3-Fluorophenyl)pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine derivatives It features a pyrazine ring substituted with a 3-fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and dicarbonyl compounds.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the 3-fluorophenyl group is coupled with a halogenated pyrazine derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized pyrazine derivatives.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution Products: Phenyl derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
5-(3-Fluorophenyl)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pharmaceutical Action: In drug development, it may act by binding to target proteins, altering their function, and thereby exerting therapeutic effects.
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the 3-fluorophenyl group, resulting in different chemical and biological properties.
3-Fluorophenylpyrazine:
Uniqueness: 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid is unique due to the presence of both the 3-fluorophenyl group and the carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications .
Biological Activity
5-(3-Fluorophenyl)pyrazine-2-carboxylic acid is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by a pyrazine ring substituted with a carboxylic acid group and a 3-fluorophenyl group, this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its molecular formula is C10H8F N2O2, with a molecular weight of approximately 196.18 g/mol.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The pyrazine core contains two nitrogen atoms at positions 1 and 4, while the carboxylic acid group is located at position 2 and the 3-fluorophenyl group at position 5. This specific substitution pattern influences the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C10H8FN2O2 |
Molecular Weight | 196.18 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In studies involving synthesized derivatives of pyrazine-2-carboxylic acids, compounds similar to this one demonstrated significant inhibition against clinical isolates such as E. coli and P. aeruginosa . The presence of the fluorinated phenyl group may enhance its efficacy by improving binding interactions with microbial targets.
The biological activity of this compound can be attributed to its interaction with various biological macromolecules. Techniques such as molecular docking studies suggest that it may inhibit enzymes involved in critical cellular processes, thereby exerting its antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazine derivatives:
- Antimicrobial Evaluation : A study synthesized various pyrazine derivatives, including those structurally related to this compound, and evaluated their antimicrobial properties using agar well diffusion methods. The results indicated that certain derivatives exhibited good antimicrobial activity against multiple bacterial strains .
- Antioxidant Activity : Some derivatives demonstrated antioxidant properties through assays such as ABTS and DPPH methods, suggesting that modifications on the pyrazine ring could enhance bioactivity .
- Molecular Docking Studies : Investigations into the binding affinities of these compounds revealed that some exhibited strong inhibition against GlcN-6-P synthase, which correlates with their antibacterial activity .
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(Trifluoromethyl)pyrazine-2-carboxylic acid | Contains trifluoromethyl group | Enhanced lipophilicity; potential bioactivity |
5-(4-Chlorophenyl)pyrazine-2-carboxylic acid | Substituted with chlorine | Different electronic properties affecting reactivity |
5-(4-Nitrophenyl)pyrazine-2-carboxylic acid | Contains nitro group | Known for strong electron-withdrawing effects |
Properties
Molecular Formula |
C11H7FN2O2 |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-(3-fluorophenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-2-7(4-8)9-5-14-10(6-13-9)11(15)16/h1-6H,(H,15,16) |
InChI Key |
PWQXZIWHWQYFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=N2)C(=O)O |
Origin of Product |
United States |
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